4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
CAS No.: 104-23-4
Cat. No.: VC21035520
Molecular Formula: C12H11N3O3S
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104-23-4 |
---|---|
Molecular Formula | C12H11N3O3S |
Molecular Weight | 277.3 g/mol |
IUPAC Name | 4-[(4-aminophenyl)diazenyl]benzenesulfonic acid |
Standard InChI | InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) |
Standard InChI Key | PPVRMPPLECDING-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Canonical SMILES | C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Introduction
Chemical Identity and Basic Information
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid (CAS No. 104-23-4) is an organic compound featuring an azo group (-N=N-) that links a p-aminophenyl group to a p-sulfonylphenyl group. It belongs to the class of azo dyes and is classified as an aromatic sulfonic acid derivative. This compound is commonly known by several synonyms including 4'-Aminoazobenzene-4-sulphonic acid, 4-Aminoazobenzene-4'-sulfonic acid, C.I. Food Yellow 6, and 4-(4-Sulfophenylazo)aniline .
The molecular formula of this compound is C₁₂H₁₁N₃O₃S with a molecular weight of 277.30 g/mol . It possesses a distinctive structure with two benzene rings connected by an azo linkage, where one ring contains an amino group and the other a sulfonic acid moiety, contributing to its unique physical and chemical properties.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid are summarized in Table 1:
Property | Value |
---|---|
Molecular Weight | 277.3 g/mol |
Boiling Point | 477.42°C (at 101,325 Pa) |
Density | 1.3764 (rough estimate) |
Vapor Pressure | 0-0 Pa at 25°C |
Refractive Index | 1.6630 (estimate) |
Solubility in Organic Solvents | 345.945 mg/L at 20°C |
Water Solubility | 513-1320 mg/L at 37°C |
LogP | -0.352 at 37°C |
pKa | -1.10±0.50 (Predicted) |
Table 1: Physical properties of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
Structural Identifiers
The compound can be precisely identified using various chemical identifiers as listed in Table 2:
Identifier | Value |
---|---|
InChI | InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) |
InChIKey | PPVRMPPLECDING-UHFFFAOYSA-N |
SMILES | C1(S(O)(=O)=O)=CC=C(N=NC2=CC=C(N)C=C2)C=C1 |
Table 2: Structural identifiers of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
Synthesis and Production
Synthetic Methodology
The synthesis of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid typically follows classical azo compound preparation methods involving diazotization and coupling reactions . The diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonate generates an intermediate diazonium salt, which can then be further coupled with various aromatic compounds to produce derivatives .
The general synthesis procedure involves the following steps:
-
Diazotization of an appropriate aniline derivative to form a diazonium salt
-
Coupling of the diazonium salt with another aromatic compound containing a sulfonic acid group
This synthesis must be performed under carefully controlled conditions, particularly regarding temperature, pH, and reactant concentrations to optimize yields and product purity.
Spectroscopic Characterization
The compound has been extensively characterized using various spectroscopic techniques:
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid. Both ¹H-NMR and ¹³C-NMR spectroscopy have been employed to confirm its structure . The spectra reveal characteristic signals corresponding to the aromatic protons and carbons in both rings, as well as signals from the amino and sulfonic acid groups.
FTIR and Raman Spectroscopy
Fourier Transform Infrared (FTIR) and Raman spectroscopy have been used to identify the functional groups present in the compound. Key absorption bands include those corresponding to N-H stretching from the amino group, S=O stretching from the sulfonic acid group, and N=N stretching from the azo linkage .
UV-Visible Spectroscopy
UV-Visible spectroscopy reveals characteristic absorption patterns due to the presence of the azo chromophore. The compound exhibits a maximum absorption around 390 nm with a molar absorption coefficient (ε) of approximately 32,880 M⁻¹cm⁻¹ at pH 4.5-9 . This property makes it valuable for use as a chromogenic reagent in various analytical applications.
Applications
Industrial Applications
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid has found applications in various industrial sectors:
-
As a dye in the textile industry due to its color stability
-
As a pH indicator due to its color changes upon protonation/deprotonation
Research Applications
In the research domain, this compound has been utilized in:
-
Development of spectrophotometric assay methods for peroxidase enzymes, offering a detection limit of 0.05 nmol mL⁻¹
-
Photocatalytic degradation studies as a model pollutant to assess the efficiency of new photocatalytic materials
-
Studies of electronic structures and optical properties of materials
-
As a component in multi-component crystal structures with interesting properties
Table 3: Commercial availability and pricing for 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
Research Findings and Current Studies
Recent research has demonstrated several important applications and properties of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid:
Analytical Applications
The compound has been employed in the development of a novel spectrophotometric assay for peroxidase enzymes. This method offers advantages over traditional assays by allowing direct measurement of the soluble aniline diazo substrate. The strong absorption at 390 nm with a high molar absorption coefficient enables sensitive detection with a limit of 0.05 nmol mL⁻¹ for peroxidase .
Photocatalytic Studies
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid has been used as a model pollutant in studies evaluating the efficiency of new photocatalytic materials for wastewater treatment. The degradation of the compound under visible light irradiation has been monitored to assess the performance of materials such as CaCu₃Ti₄O₁₂, which shows promising activity for selective photodegradation .
Crystal Structure Studies
The compound has been incorporated into multi-component crystal structures with interesting properties. Research has shown that it can form co-crystals with various amine compounds, such as (R)-1-(4-chlorophenyl)ethan-1-amine, resulting in structures with potential applications in materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume